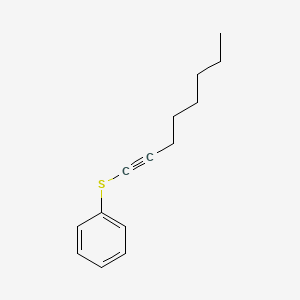

Benzene, (1-octynylthio)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87742-51-6 |

|---|---|

Molecular Formula |

C14H18S |

Molecular Weight |

218.36 g/mol |

IUPAC Name |

oct-1-ynylsulfanylbenzene |

InChI |

InChI=1S/C14H18S/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6H2,1H3 |

InChI Key |

FHDMXFPRTWCQQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CSC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, 1 Octynylthio and Analogous Aryl Alkynyl Thioethers

Transition Metal-Catalyzed Approaches

Cobalt-Catalyzed Cross-Electrophile Coupling

Alkynylation Reactions utilizing Specialized Reagents

The synthesis of alkynyl thioethers can also be achieved through the direct alkynylation of thiols using specialized reagents. nih.govacs.org This approach offers a direct route to the target compounds, often under mild conditions.

Hypervalent iodine reagents, such as ethynyl (B1212043) benziodoxolones (EBX), have proven to be highly effective for the alkynylation of a wide range of thiols, including thiophenols, aliphatic thiols, thioglycosides, and thioacids. organic-chemistry.orgnih.govacs.org These reactions are typically fast and highly chemoselective, proceeding through a proposed concerted transition state with a low energy barrier. nih.govacs.org The use of EBX reagents tolerates a broad scope of functional groups on both the thiol and the alkyne, making it a versatile method. nih.govacs.org

Another class of specialized reagents for alkynylthiolation are N-alkynylthio phthalimides. organic-chemistry.org These electrophilic reagents can be prepared from phthalimide (B116566) and silver acetylides and subsequently react with various carbon nucleophiles to afford a diverse range of alkynyl thioethers under mild conditions. organic-chemistry.org

Table 4: Examples of Alkynylation Reactions with Specialized Reagents

| Thiol/Nucleophile | Alkynylating Reagent | Conditions | Product Type | Reference |

| o-Bromo Thiophenol | Ethynyl Benziodoxolone (EBX) Reagents | Base, THF, 23 °C, 5 min | Aryl Alkynyl Thioethers | nih.govacs.org |

| (4-Methoxyphenyl)methanethiol | EBX Reagents | Base, THF, 23 °C, 5 min | Alkyl Alkynyl Thioethers | acs.org |

| β-ketoesters, aryl boronic acids, Grignard reagents | N-Alkynylthio phthalimides | Mild conditions | Alkynyl Thioethers | organic-chemistry.org |

Hypervalent Iodine Reagents (e.g., Ethynyl Benziodoxolones) in Thiol Alkynylation

Hypervalent iodine reagents, particularly ethynyl benziodoxolone (EBX) reagents, have emerged as highly effective for the alkynylation of thiols. nih.govorganic-chemistry.org These reactions are notable for their speed, often completing in minutes at room temperature in an open flask, and their high degree of chemoselectivity. nih.gov A broad range of functional groups are tolerated in this process. nih.gov The mechanism is believed to proceed through a low-energy, concerted transition state involving the sulfur, iodine, and the α-carbon of the alkyne, which accounts for the rapid reaction rate. nih.govorganic-chemistry.org This method has been successfully applied to a variety of sulfur nucleophiles, including thioglycosides, thioacids, and sodium hydrogen sulfide (B99878), making it a general and practical approach for thioalkyne synthesis. nih.govorganic-chemistry.orgacs.org

The scope of this reaction has been expanded to include aryl- and alkyl-substituted alkynes bearing various functionalities like alkenes, azides, and alcohols. nih.govresearchgate.net The use of silylated alkynes can also lead to the desired products. nih.gov Ethynyl benziodoxolones have also found application as functional terminators in the synthesis of cell-penetrating poly(disulfide)s. rsc.org

Table 1: Alkynylation of Thiols using Ethynyl Benziodoxolone (EBX) Reagents

| Sulfur Nucleophile | EBX Reagent Type | Key Features | Reference |

|---|---|---|---|

| Phenolic, benzylic, heterocyclic, and aliphatic thiols | TIPS-ethynyl-benziodoxolone | Fast (5 mins), room temperature, open flask, highly chemoselective. | nih.gov |

| Thioglycosides, thioacids, sodium hydrogen sulfide | Functionalized alkyl and aryl EBX reagents | Broad scope, tolerates various functional groups (alkenes, azides, alcohols). | nih.govorganic-chemistry.org |

| Cysteine-containing peptides | EBX reagents | Facile installment of a fluorophore tag. | nih.gov |

Carbothiolation Reactions for Aryl Alkynyl Thioether Precursors

Palladium-catalyzed carbothiolation of alkynes represents another effective strategy. For instance, the reaction of methyl benzothiazol-2-yl thioethers with alkynes using a palladium-N-heterocyclic carbene (NHC) catalyst system achieves high regio- and stereoselectivity. thieme-connect.comthieme-connect.de This method is atom-economical, as it involves the activation of a C(sp2)–S bond and the formation of a C(sp3)–S bond within a single catalytic cycle. ethz.ch The process is tolerant of various functional groups and can be applied to a range of alkenes and alkynes. ethz.ch Rhodium(I) catalysis has also been employed for the carbothiolation of aryl methyl sulfides with terminal alkynes, where the methyl sulfide group is reincorporated into the product as an alkenyl sulfide. acs.org

Transition Metal-Free Approaches

While transition metal-catalyzed methods are powerful, the development of transition metal-free alternatives is crucial for avoiding potential metal contamination in the final products.

Base-Mediated Synthetic Routes

Base-mediated approaches provide a direct route to aryl alkynyl thioethers. For example, the coupling of aryl iodides with (hetero)aryl thiols can be achieved using a copper(I) iodide catalyst and potassium tert-butoxide in a water/DME or ethanol (B145695) solvent system. thieme-connect.com In some cases, a base-mediated ring-opening of a heterocycle like benzothiazole (B30560) can generate the necessary thiolate in situ. thieme-connect.comthieme-connect.de

Radical-Mediated C-S Bond Formation

Radical-mediated reactions offer an alternative pathway for C-S bond formation. These methods can overcome selectivity issues sometimes encountered in other cross-coupling reactions. nih.gov One approach involves the cross-coupling of a thiyl radical with an aryl radical cation. nih.gov Visible light has also been utilized to mediate C-S bond formation reactions under mild, green conditions. sioc-journal.cn These photoredox-mediated syntheses can involve the direct C-H thiolation of arenes. sioc-journal.cn

Thiol-Free Reagent Strategies (e.g., Xanthates as Thiol Surrogates)

To circumvent the use of foul-smelling and air-sensitive thiols, thiol-free reagents have been developed. Xanthates, which are odorless, stable, and low-cost, serve as excellent thiol surrogates. mdpi.comnih.govresearchgate.net They can be used in transition-metal-free and base-free conditions for the synthesis of aryl thioethers. mdpi.comnih.gov The reaction likely proceeds through the formation of a xanthate intermediate via nucleophilic substitution of an aryl halide, followed by an intramolecular elimination and subsequent reaction to form the thioether. mdpi.com This method displays a broad substrate scope and good functional group tolerance. mdpi.comnih.gov

Table 2: Thiol-Free Synthesis of Aryl Thioethers using Xanthates

| Starting Material | Thiol Surrogate | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Aryl halides | Potassium O-ethyl xanthate (EtOCS2K) | Transition-metal-free, base-free | Odorless, stable, low-cost, broad substrate scope, good functional group tolerance. | mdpi.comnih.govresearchgate.net |

| Diaryliodonium salts | Xanthate salts | Visible-light-driven | Preparation of alkyl aryl thioethers. | mdpi.com |

Nucleophilic Substitution and Addition Strategies

Classical nucleophilic substitution and addition reactions remain a fundamental approach for synthesizing aryl alkyl thioethers. thieme-connect.comthieme-connect.de This typically involves the reaction of a thiolate or thiol as a nucleophile with an appropriate electrophile. thieme-connect.comthieme-connect.de Aryl halides are common substrates, and the reaction can be facilitated under various conditions, sometimes requiring a catalyst. mdpi.comnih.gov The use of xanthates as thiol surrogates also falls under this category, proceeding through a nucleophilic substitution mechanism. mdpi.comnih.gov

Photoredox-Mediated Approaches

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of carbon-sulfur bonds under mild conditions. nsf.gov These methods often utilize a photocatalyst that, upon excitation with visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates, which then participate in the bond-forming reaction. nsf.govbeilstein-journals.org

Several photoredox strategies have been developed for the synthesis of aryl alkynyl thioethers and related compounds. One approach involves the coupling of redox-active esters with thiosulfonates. nsf.gov For instance, the reaction of an N-hydroxyphthalimide (NHPI) ester derived from a carboxylic acid with an S-aryl thiosulfonate can be catalyzed by an organic photocatalyst like 4CzIPN under blue light irradiation to afford the corresponding alkyl-aryl sulfide. nsf.gov While this specific example yields an alkyl-aryl sulfide, the underlying principle of generating a carbon-centered radical from a redox-active ester and coupling it with a sulfur-based electrophile is a versatile strategy.

Another photoredox-mediated approach is the atom transfer radical addition (ATRA) of thiosulfonates to alkynes. chinesechemsoc.org This reaction, catalyzed by an organic photocatalyst such as Eosin Y-Na₂, proceeds with excellent regio- and stereoselectivity to furnish E-β-arylthiylvinyl sulfones. chinesechemsoc.org Mechanistic studies suggest that a sulfonyl radical is generated from the thiosulfonate, which initiates the addition to the alkyne. chinesechemsoc.org

Furthermore, the direct C-H alkynylation of thioethers has been achieved using photoredox catalysis. mdpi.com This method allows for the functionalization of existing thioether scaffolds. The synergistic combination of a nickel catalyst and benzaldehyde (B42025) has also been reported for the photoredox C(sp³)–H alkylation and arylation of thioethers with aryl or alkyl halides, offering a direct functionalization strategy. acs.org

A notable development in this area is the visible-light-induced, transition-metal-free synthesis of aryl thioethers. organic-chemistry.orgacs.org This can be achieved through the coupling of thiols and aryl halides, where an electron donor-acceptor (EDA) complex between the thiolate and the aryl halide is proposed to undergo photoinduced electron transfer. organic-chemistry.orgwiley.com This method has been successfully applied to the late-stage modification of active pharmaceutical ingredients. organic-chemistry.org Similarly, a metal-free, visible-light-promoted oxidative coupling between thiols and arylhydrazines using rose bengal as a photocatalyst provides diaryl sulfides. organic-chemistry.org

The table below summarizes key features of various photoredox-mediated approaches for the synthesis of thioethers, some of which are analogous to the formation of Benzene (B151609), (1-octynylthio)-.

| Catalyst System | Reactants | Product Type | Key Features |

| 4CzIPN / Blue LED nsf.gov | Redox Active Esters, Thiosulfonates | Alkyl-Aryl Sulfides | Mild, organophotoredox catalysis, broad substrate scope. nsf.gov |

| Eosin Y-Na₂ / White LED chinesechemsoc.org | Terminal/Internal Alkynes, Thiosulfonates | E-β-Arylthiol-vinyl Sulfones | High regio- and stereoselectivity, transition-metal-free. chinesechemsoc.org |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiCl₂ / Blue LED beilstein-journals.org | Ethers/Amides, Internal Alkynes | Alkenylation Products | C(sp³)–H functionalization. beilstein-journals.org |

| Rose Bengal / Visible Light organic-chemistry.org | Thiols, Arylhydrazines | Diaryl Sulfides | Metal-free, aerobic conditions, room temperature. organic-chemistry.org |

| None (EDA Complex) / Visible Light organic-chemistry.org | Thiols, Aryl Halides | Aryl Thioethers | Transition-metal- and photocatalyst-free, scalable. organic-chemistry.org |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies for aryl alkynyl thioethers. Key considerations include the use of less hazardous reagents, the development of catalytic processes, the use of environmentally benign solvents, and the improvement of atom economy. nih.goveurekalert.orgnih.gov

A significant advancement in the green synthesis of thioethers is the use of odorless and stable thiol surrogates. mdpi.comnih.gov For example, xanthates (ROCS₂K) have been employed as thiol-free reagents for the synthesis of dialkyl and aryl alkyl thioethers. mdpi.comnih.govresearchgate.net This approach avoids the use of malodorous and easily oxidized thiols. mdpi.comnih.gov The reactions can often be performed under transition-metal-free and base-free conditions, further enhancing their green credentials. mdpi.comnih.gov

The use of water as a solvent is another important aspect of green synthesis. nih.govresearchgate.net An efficient and environmentally benign method for the synthesis of aryl thioethers involves the copper-catalyzed coupling of thiols with aryl boronic acids in water. researchgate.net This protocol avoids the use of toxic ligands and organic solvents. researchgate.net Similarly, the synthesis of azoxybenzenes, another class of aromatic compounds, has been demonstrated in water using a cost-effective catalyst. nih.gov

Heterogeneous catalysis also plays a crucial role in developing sustainable synthetic protocols. nih.govliv.ac.uk The use of magnetically retrievable nanocatalysts, for instance, allows for easy separation and reuse of the catalyst, minimizing waste and cost. nih.gov A cobalt-iron oxide nanocomposite has been shown to be an efficient heterogeneous catalyst for C-S cross-coupling reactions under green conditions. nih.gov In another example, ultrafine nickel phosphide (B1233454) nanoparticles supported on N,P-codoped carbon have been developed for the cross-dehydrogenative coupling of alkynes and thiols to form alkynyl thioethers. liv.ac.uk This reaction proceeds under mild, base- and ligand-free conditions using air as the oxidant. liv.ac.uk

The development of one-pot procedures also contributes to the sustainability of a synthesis by reducing the number of workup and purification steps, thereby saving time, solvents, and energy. acs.org A one-pot, transition-metal-free synthesis of heteroaryl thioethers has been developed that involves the in-situ formation of an iodoheteroarene followed by a C-S coupling reaction under visible light. acs.org

The following table highlights some green and sustainable approaches to the synthesis of thioethers.

| Approach | Key Green/Sustainable Feature | Example Reaction |

| Thiol-Free Reagents mdpi.comnih.gov | Avoids use of malodorous and air-sensitive thiols. | Synthesis of thioethers using xanthates. mdpi.comnih.gov |

| Aqueous Media researchgate.net | Use of an environmentally benign solvent. | Copper-catalyzed coupling of thiols and aryl boronic acids in water. researchgate.net |

| Heterogeneous Catalysis nih.govliv.ac.uk | Catalyst recyclability, reduced waste. | C-S coupling using a magnetically retrievable nanocatalyst. nih.gov |

| One-Pot Synthesis acs.org | Reduced workup and purification steps. | One-pot C-I bond formation/C-S cross-coupling. acs.org |

| Base- and Ligand-Free Conditions liv.ac.uk | Simplified reaction setup, less waste. | Nickel-catalyzed cross-dehydrogenative coupling of alkynes and thiols. liv.ac.uk |

Scalability and Industrial Feasibility of Synthetic Protocols

The scalability and industrial feasibility of a synthetic protocol are critical for its practical application. rsc.org Factors such as cost of starting materials and catalysts, reaction conditions (temperature, pressure), reaction time, and ease of product isolation and purification all play a role in determining the industrial viability of a synthetic method. echemi.comchemcess.comnih.govscribd.com

For the synthesis of aryl alkynyl thioethers, methods that utilize readily available and inexpensive starting materials are highly desirable. ucl.ac.uk For instance, a method for synthesizing alkynyl thioethers from the reaction of a chloroacetylene with a thiolate salt is advantageous because the chloroacetylene can be easily prepared from the parent alkyne. scispace.com This contrasts with methods that require the cumbersome synthesis of precursors like alkynyl sulfonamides. scispace.com

The development of robust and scalable reactions is a key focus of process chemistry. A visible-light-promoted, transition-metal- and photocatalyst-free cross-coupling reaction between thiols and aryl halides has been shown to be scalable. organic-chemistry.org Similarly, a route to synthesize highly substituted conjugated dienes through the 1,2-sulfur migration of propargylic thioethers was successfully performed on a multigram scale. rsc.org

The industrial production of commodity chemicals like benzene often involves continuous flow processes and heterogeneous catalysis to maximize efficiency and minimize cost. echemi.comd-nb.info While the synthesis of a specialty chemical like Benzene, (1-octynylthio)- is unlikely to be performed on the same scale, the principles of process intensification, such as the use of flow chemistry, could be applied to improve scalability.

The development of electrophilic alkynylthio transfer reagents, such as N-alkynylthio phthalimides, also holds promise for scalable synthesis. researchgate.net These reagents are shelf-stable and can be prepared in a few steps from commercially available starting materials, reacting with various nucleophiles to afford a diverse range of alkynyl thioethers under mild conditions. researchgate.net

The table below provides a comparative overview of factors influencing the scalability of different synthetic approaches to thioethers.

| Synthetic Approach | Starting Materials | Catalyst | Reaction Conditions | Scalability Potential |

| Reaction of Chloroacetylenes with Thiolates scispace.com | Readily available alkynes and thiols. | Amine mediator. | Mild. | High, due to accessible starting materials. scispace.com |

| Visible-Light-Promoted C-S Coupling organic-chemistry.org | Thiols and aryl halides. | None (EDA complex). | Mild, visible light. | Demonstrated scalability. organic-chemistry.org |

| N-Alkynylthio Phthalimide Reagents researchgate.net | Commercially available phthalimide and silver acetylide. | None required for coupling. | Mild. | Potentially high due to stable, pre-formed reagent. researchgate.net |

| Cross-Dehydrogenative Coupling liv.ac.uk | Terminal alkynes and thiols. | Heterogeneous nickel catalyst. | Mild, air as oxidant. | Good, due to catalyst recyclability and mild conditions. liv.ac.uk |

Mechanistic Investigations of Aryl Alkynyl Thioether Reactions

Detailed Catalytic Cycle Elucidation in Metal-Mediated Transformations

In a notable example, the gold-catalyzed intramolecular reaction of O-aryl alkynyl thioethers to synthesize 4-substituted-2,3-dihydrobenzo[b]thiepin-5(4H)-ones proceeds through a sophisticated catalytic cycle. This process is initiated by the π-activation of the alkyne by the gold catalyst, which facilitates a 7-endo-dig cyclization. This is followed by a 1,2-aryl migration and subsequent protodeauration to regenerate the active catalyst and yield the final product. The efficiency of this catalytic cycle is highly dependent on the nature of the gold catalyst and the reaction conditions.

Another significant transformation is the cobalt-catalyzed cross-coupling of aryl alkynyl thioethers with aryl Grignard reagents. This reaction provides a novel method for the synthesis of unsymmetrical diaryl sulfides. The proposed catalytic cycle involves the oxidative addition of the cobalt catalyst to the C-S bond of the aryl alkynyl thioether, followed by transmetalation with the Grignard reagent and reductive elimination to afford the diaryl sulfide (B99878) product.

The use of palladium catalysis in the reactions of aryl alkynyl thioethers has also been explored. For instance, the palladium-catalyzed reaction of aryl alkynyl thioethers with organoboronic acids offers a pathway to various organosulfur compounds. The catalytic cycle in these transformations typically involves the oxidative addition of the palladium(0) catalyst to the aryl alkynyl thioether, followed by transmetalation with the organoboronic acid and reductive elimination.

The elucidation of reaction mechanisms relies heavily on the identification and characterization of key intermediates. In the context of aryl alkynyl thioether reactions, several types of intermediates have been proposed and studied.

Alkynyl-Cobalt Species: In cobalt-catalyzed reactions, the formation of alkynyl-cobalt intermediates is a critical step. These species are typically generated through the reaction of a cobalt complex with the terminal alkyne moiety of the aryl alkynyl thioether. The stability and reactivity of these intermediates are influenced by the ligand environment around the cobalt center.

Gold-Carbenes: Gold-carbenes are pivotal intermediates in various gold-catalyzed transformations of alkynes. In the context of aryl alkynyl thioethers, the intramolecular reactions can proceed through the formation of a gold-carbene intermediate following the initial cyclization step. The subsequent reactivity of this intermediate, such as undergoing migration or reaction with a nucleophile, determines the final product structure.

Radical Anions: The involvement of radical anions as key intermediates has been proposed in certain transformations of aryl alkynyl thioethers. For example, in the presence of a suitable reductant, the aryl alkynyl thioether can undergo a single-electron transfer to form a radical anion. This species can then undergo fragmentation or further reaction to yield the final products. The electrochemical properties of the aryl alkynyl thioether play a crucial role in the feasibility of such pathways.

Xanthate Species: In reactions involving xanthates, the formation of xanthate-derived intermediates is a key feature. These species can be involved in radical-mediated transformations of aryl alkynyl thioethers. The thermal or photochemical decomposition of a xanthate can generate a radical that adds to the alkyne, initiating a cascade of reactions.

Role of Ligands and Additives in Reaction Efficiency and Selectivity

The efficiency and selectivity of metal-catalyzed reactions of aryl alkynyl thioethers are profoundly influenced by the choice of ligands and additives. These components can modulate the electronic and steric properties of the metal center, thereby controlling the course of the reaction.

In gold-catalyzed transformations, the ligand on the gold center plays a crucial role. For instance, the use of bulky, electron-donating phosphine (B1218219) ligands can enhance the catalytic activity of gold complexes. Additives can also have a significant impact. In some cases, the addition of a silver salt is necessary to abstract a halide from the gold precatalyst, generating the active cationic gold species.

The choice of ligand is also critical in palladium-catalyzed cross-coupling reactions. Different phosphine ligands, such as triphenylphosphine (B44618) or more specialized Buchwald-type ligands, can be employed to optimize the reaction yield and selectivity. The ligand's cone angle and electronic properties can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.

Additives can also serve to control the pH of the reaction mixture or to act as co-catalysts. For example, in Suzuki-Miyaura cross-coupling reactions of aryl alkynyl thioethers, a base is required to activate the organoboronic acid. The choice of base can affect the reaction rate and the suppression of side reactions.

Regioselectivity and Stereoselectivity Control in Syntheses and Transformations

Controlling regioselectivity and stereoselectivity is a paramount challenge in the synthesis and transformation of complex molecules. In the context of aryl alkynyl thioethers, these aspects are often governed by the interplay of electronic and steric factors, as well as the nature of the catalyst and reactants.

The regioselectivity of addition reactions to the alkyne moiety of aryl alkynyl thioethers is a key consideration. The polarization of the alkyne bond, influenced by the electron-withdrawing or -donating nature of the aryl and thioether groups, can direct the attack of a nucleophile or electrophile to a specific carbon atom. For instance, in the hydrothiolation of alkynes to produce vinyl sulfides, the regioselectivity can be controlled by the choice of catalyst and reaction conditions, leading to either the Markovnikov or anti-Markovnikov adduct.

Stereoselectivity is particularly important in transformations that generate new stereocenters. In the synthesis of chiral sulfides through the asymmetric addition of thiols to prochiral alkenes, the use of a chiral catalyst is essential to achieve high enantioselectivity. Similarly, in reactions involving the formation of new double bonds, such as in the synthesis of vinyl sulfides, controlling the E/Z selectivity is crucial. This can often be achieved by careful selection of the reaction parameters, including the solvent and temperature.

The table below summarizes the regioselective outcomes in various reactions of aryl alkynyl thioethers.

| Reaction Type | Reagents | Catalyst/Conditions | Major Regioisomer |

| Hydrothiolation | Thiophenol | Radical initiator | Anti-Markovnikov |

| Hydrothiolation | Thiophenol | Transition metal catalyst | Markovnikov |

| Hydrosilylation | Silane | Platinum catalyst | β-(Z)-vinylsilane |

| Hydrostannylation | Stannane | Radical initiator | α- and β-vinylstannanes |

Kinetic and Thermodynamic Aspects of Reaction Pathways

A thorough understanding of the kinetic and thermodynamic parameters of a reaction is essential for optimizing its conditions and for gaining insight into its mechanism. For reactions involving aryl alkynyl thioethers, both kinetic and thermodynamic factors play a crucial role in determining the product distribution.

Thermodynamic considerations are important for understanding the relative stability of reactants, intermediates, and products. In cases where a reaction can lead to multiple products, the product distribution may be under either kinetic or thermodynamic control. Under kinetic control, the product that is formed fastest will predominate, while under thermodynamic control, the most stable product will be the major one. By adjusting the reaction temperature and time, it is often possible to favor one product over the other.

For example, in the isomerization of an internal aryl alkynyl thioether to a terminal one, the relative thermodynamic stabilities of the two isomers will determine the position of the equilibrium. Computational studies can be used to estimate the energies of the different species involved and to predict the thermodynamic favorability of a particular reaction pathway.

Computational Chemistry in Mechanistic Elucidation

Computational chemistry has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate their energies. This information provides a detailed picture of the reaction pathway and can be used to rationalize experimental observations.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. DFT calculations have been successfully applied to investigate the mechanisms of various reactions involving aryl alkynyl thioethers.

For instance, DFT studies have been used to elucidate the mechanism of the gold-catalyzed intramolecular cyclization of aryl alkynyl thioethers. These calculations can help to determine the preferred cyclization mode (e.g., endo vs. exo) and to identify the key intermediates and transition states involved in the catalytic cycle. The calculated activation barriers for different pathways can be compared to determine the most likely mechanism.

DFT calculations have also been employed to study the regioselectivity and stereoselectivity of reactions. By calculating the energies of the different possible products and the transition states leading to them, it is possible to predict the major product of a reaction. These theoretical predictions can then be compared with experimental results to validate the proposed mechanism.

The table below presents a selection of DFT studies on the reactions of aryl alkynyl thioethers and their key findings.

| Reaction Studied | Key Finding |

| Gold-catalyzed cyclization | Elucidation of the 7-endo-dig cyclization pathway and the role of the gold-carbene intermediate. |

| Palladium-catalyzed cross-coupling | Determination of the relative energies of the oxidative addition, transmetalation, and reductive elimination steps. |

| Radical addition to the alkyne | Calculation of the activation barriers for the addition of a radical to the different carbon atoms of the alkyne, explaining the observed regioselectivity. |

Transition State Analysis and Energy Barrier Calculations

Transition state theory is a cornerstone of understanding chemical reactivity, positing that the rate of a reaction is determined by the energy of the transition state structure, the highest point on the reaction energy profile. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. Lower energy barriers correspond to faster reactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating transition state geometries and calculating their corresponding energy barriers.

In the context of aryl alkynyl thioether reactions, transition state analysis has been instrumental in explaining and predicting reactivity and selectivity. For instance, in the Pd-catalyzed alkyl-aryl exchange of thioethers, control experiments and computational studies suggest that the cleavage of the C(sp³)–S bond can proceed through a β-hydride elimination pathway, which represents a different mechanism from the previously assumed oxidative addition. chemrxiv.org The energy barriers for such steps are critical in determining the predominant reaction pathway.

Studies on the photoredox-catalyzed cascade [2 + 2 + 1] cyclization of 1,6-enynes with thiols have utilized DFT calculations to map out the reaction's free energy profile. rsc.org These calculations revealed the energy barriers for key steps, such as the initial radical addition to the alkyne or alkene moiety and the subsequent intramolecular S-H insertion (SHi) process. For example, the energy barrier for the SHi step was calculated to be 6.5 kcal mol⁻¹, a crucial piece of data for understanding the reaction kinetics. rsc.org In a competing pathway, the initial addition of a sulfur radical to the alkynyl group was found to have a higher energy barrier (21.4 kcal mol⁻¹) compared to the addition to the alkenyl group (13.5 kcal mol⁻¹), explaining the observed regioselectivity. rsc.org

Furthermore, in the context of a heteroaryl thioether directing group for Pd(II) catalysis, DFT calculations have been used to determine the activation energy barriers for the turnover-limiting steps. The migratory insertion was found to have an activation energy of 14.8 kcal/mol, while the subsequent β-hydride elimination had a slightly higher barrier of 15.7 kcal/mol, identifying it as the turnover-limiting step. nih.gov

The fast and highly chemoselective alkynylation of thiols using hypervalent iodine reagents is rationalized by the discovery of a three-atom concerted transition state with a very low energy barrier. acs.orgacs.org This low barrier explains the high reaction rate observed experimentally. acs.orgacs.org

Below is a table summarizing representative calculated energy barriers for various reactions involving thioether derivatives.

| Reaction Type | Step | Calculated Energy Barrier (kcal/mol) | Computational Method |

| Photoredox-catalyzed cascade cyclization of 1,6-enynes with thiols | SHi process | 6.5 | B3LYP/6-311+G(d,p) |

| Photoredox-catalyzed cascade cyclization of 1,6-enynes with thiols | Radical addition to alkenyl moiety | 13.5 | B3LYP/6-311+G(d,p) |

| Photoredox-catalyzed cascade cyclization of 1,6-enynes with thiols | Radical addition to alkynyl moiety | 21.4 | B3LYP/6-311+G(d,p) |

| Pd(II)-catalyzed oxidative Heck reaction with heteroaryl thioether directing group | Migratory Insertion | 14.8 | Not Specified |

| Pd(II)-catalyzed oxidative Heck reaction with heteroaryl thioether directing group | β-Hydride Elimination | 15.7 | Not Specified |

Quantum Chemical Studies on Orbital Interactions (e.g., Natural Bond Orbital Analysis)

Quantum chemical calculations provide deep insights into the electronic structure of molecules and the nature of chemical bonds. Natural Bond Orbital (NBO) analysis is a particularly useful method for translating the complex wavefunctions obtained from these calculations into a more intuitive chemical language of Lewis structures, lone pairs, and donor-acceptor interactions. researchgate.net This analysis can reveal key orbital interactions that stabilize transition states or intermediates, thereby influencing the course of a reaction.

For reactions involving aryl alkynyl thioethers, NBO analysis has been employed to understand the role of the sulfur atom and its interactions with other atoms or catalysts. In the regiodivergent synthesis of sulfenyl oxazoles from alkynyl thioethers, NBO analysis was used to investigate the stabilizing interactions between the sulfur atom and a gold catalyst. researchgate.netnih.gov The analysis showed that the S→Au donor-acceptor interactions were significantly stronger in the intermediate that led to the formation of 5-sulfenyl oxazoles, explaining the observed regioselectivity under gold catalysis. researchgate.netnih.gov

In a study on intramolecular alkyne-dithiolium cycloadditions, NBO analysis of the transition state revealed significant stabilizing donor-acceptor interactions. rsc.org Specifically, the interaction between the π-orbital of a C=C bond and a vacant p-orbital on an adjacent carbon atom (π(C4–C5) → p(C3)) was found to provide a stabilization energy of 12.62 kcal mol⁻¹. rsc.org In a related transition state involving a more conjugated system, the stabilization energy from such donor-acceptor interactions was even greater, at 55.50 kcal mol⁻¹, highlighting the profound effect of electronic delocalization on transition state stability. rsc.org

NBO analysis can also shed light on the nature of bonding in the ground state of aryl alkynyl thioethers, which can influence their reactivity. The analysis provides information on the hybridization of atomic orbitals and the delocalization of electron density through hyperconjugative interactions.

The table below presents selected data from NBO analyses on related sulfur-containing compounds, illustrating the types of insights that can be gained.

| System | Interacting Orbitals (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |

| Intramolecular alkyne-dithiolium cycloaddition | π(C4–C5) -> p(C3) | 12.62 |

| Intramolecular alkyne-dithiolium cycloaddition (conjugated) | Donor-Acceptor | 55.50 |

| Gold-catalyzed synthesis of sulfenyl oxazoles | S -> Au | Significant (qualitative) |

These examples demonstrate the power of combining transition state analysis and quantum chemical studies like NBO analysis to build a comprehensive picture of the reaction mechanisms of aryl alkynyl thioethers. While specific data for "Benzene, (1-octynylthio)-" is not detailed in the literature, the principles and findings from studies on analogous systems provide a strong framework for understanding its chemical behavior.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Techniques for Structural Elucidation

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule. lookchem.comnetlify.app

¹H NMR Spectroscopy: The proton NMR spectrum of Benzene (B151609), (1-octynylthio)- would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the octynyl chain.

Aromatic Region (δ 7.0-7.5 ppm): The five protons on the phenyl group would typically appear in this region. core.ac.ukresearchgate.net Due to the influence of the thioether linkage, these protons would likely present as a complex multiplet.

Aliphatic Region (δ 0.9-2.5 ppm): The protons of the hexyl group attached to the alkyne would resonate in this upfield region. A triplet around δ 0.9 ppm would correspond to the terminal methyl (CH₃) group. A series of multiplets between δ 1.2-1.6 ppm would represent the four methylene (B1212753) (CH₂) groups of the hexyl chain. The methylene group adjacent to the triple bond (propargylic position) would be expected to appear as a triplet around δ 2.4 ppm due to deshielding by the alkyne. core.ac.uk

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides one signal for each unique carbon atom.

Aromatic Region (δ 120-140 ppm): The six carbons of the benzene ring would appear here. The carbon directly attached to the sulfur atom (ipso-carbon) would be distinct from the ortho, meta, and para carbons.

Alkynyl Region (δ 70-90 ppm): The two sp-hybridized carbons of the C≡C triple bond would be found in this characteristic range. The carbon attached to the sulfur would be downfield compared to the carbon attached to the hexyl chain.

Aliphatic Region (δ 14-35 ppm): The six carbons of the hexyl chain would resonate in this region, with the terminal methyl carbon appearing at the most upfield position (around δ 14 ppm).

A hypothetical data table for the expected NMR shifts is presented below.

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Aromatic-H | 7.5 - 7.2 (m, 5H) | 135 - 125 |

| Propargylic-CH₂ | 2.4 (t, 2H) | ~32 |

| Aliphatic-CH₂ | 1.6 - 1.2 (m, 8H) | 31 - 22 |

| Terminal-CH₃ | 0.9 (t, 3H) | ~14 |

| Alkynyl-C | N/A | 90 - 70 |

| Note: This table is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary. 'm' denotes multiplet, 't' denotes triplet. |

Two-Dimensional (2D) NMR Experiments

To unambiguously assign the signals from ¹H and ¹³C NMR spectra, especially for complex molecules, 2D NMR experiments are essential. dlr.de

COSY (Correlation Spectroscopy): A homonuclear COSY (¹H-¹H) experiment would reveal scalar coupling between adjacent protons. researchgate.net It would confirm the connectivity within the hexyl chain by showing cross-peaks between adjacent methylene groups and between the propargylic CH₂ and its neighboring CH₂ group. It would also show correlations among the protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign each carbon signal in the aliphatic chain and the aromatic ring to its corresponding proton(s).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its structure through fragmentation patterns. msu.edu

For Benzene, (1-octynylthio)-, the molecular formula is C₁₄H₁₈S, giving a monoisotopic mass of approximately 218.11 Da.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 218. This peak confirms the molecular weight of the compound. Common fragmentation patterns would involve the cleavage of bonds adjacent to the sulfur atom or within the alkyl chain. Expected fragments could include the loss of the hexyl chain or the formation of a phenylthio cation (C₆H₅S⁺) at m/z = 109.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to four or more decimal places), which allows for the unambiguous determination of the elemental composition of the molecule and its fragments. nih.gov For C₁₄H₁₈S, HRMS would be able to distinguish its exact mass from other potential formulas that have the same nominal mass.

| Technique | Expected Observation | Information Gained |

| MS | Molecular Ion (M⁺) at m/z ≈ 218 | Confirmation of Molecular Weight |

| MS | Fragmentation Peaks | Structural information from bond cleavages |

| HRMS | Exact Mass (e.g., 218.1129 ± 0.0005) | Unambiguous Elemental Formula (C₁₄H₁₈S) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups. wiley.com For Benzene, (1-octynylthio)-, the key absorptions would be:

Aromatic C-H Stretch: A sharp peak or peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). aps.org

Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

C≡C Triple Bond Stretch: A sharp, and characteristically weak, absorption in the range of 2260-2100 cm⁻¹. This peak is a key indicator of the alkyne functionality. wikipedia.org

Aromatic C=C Stretch: One or more medium to strong bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring. aps.org

C-S Stretch: A weak absorption typically found in the 700-600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2960 - 2850 |

| Alkyne C≡C | Stretch | 2260 - 2100 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-S | Stretch | 700 - 600 |

X-ray Diffraction (XRD) and X-ray Crystallography for Solid-State Structure Determination

Should Benzene, (1-octynylthio)- be a crystalline solid at room temperature, single-crystal X-ray diffraction would provide the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice. mdpi.com

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Structure Probing

UV/Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. wiley.com It is particularly useful for analyzing compounds with conjugated π-systems, such as aromatic rings.

The spectrum of Benzene, (1-octynylthio)- would be dominated by the absorptions of the phenylthio chromophore.

Benzene itself shows a strong primary absorption band around 204 nm and a much weaker, fine-structured secondary band around 254 nm. wiley.com

The sulfur atom, with its non-bonding lone pairs, can interact with the π-system of the benzene ring. This conjugation typically causes a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect) compared to unsubstituted benzene. The alkynyl group's π-system can also participate in this conjugation.

Therefore, one would expect to observe absorption maxima (λ_max) for Benzene, (1-octynylthio)- at wavelengths longer than those of benzene, likely in the 250-300 nm range. The exact position and intensity (molar absorptivity, ε) of these peaks would provide insight into the extent of electronic conjugation across the phenyl, sulfur, and alkyne moieties.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)cdnsciencepub.com

The electrochemical behavior of "Benzene, (1-octynylthio)-" provides significant insights into its electronic structure and reactivity. Techniques such as cyclic voltammetry (CV) are instrumental in determining the oxidation and reduction potentials of the molecule, offering a window into its frontier molecular orbitals (HOMO and LUMO levels) and the stability of its potential radical ions. While specific experimental data for "Benzene, (1-octynylthio)-" is not extensively documented in publicly available literature, its electrochemical characteristics can be inferred from the well-established behavior of its constituent functional groups: the phenyl ring, the sulfide (B99878) linkage, and the alkyne moiety.

Cyclic voltammetry studies on related aryl thioethers have shown that the nature of the aryl group can influence the reduction potentials. chemrxiv.orgru.nl The presence of electron-withdrawing or electron-donating substituents on the phenyl ring can modulate the ease of electron transfer to or from the molecule. For "Benzene, (1-octynylthio)-", the unsubstituted phenyl ring provides a baseline for its redox behavior. The alkyne group, being electron-withdrawing, can influence the electron density at the sulfur atom and the aromatic ring, thereby affecting the potentials at which oxidation and reduction occur. The electrochemical stability of terminal alkynes has also been a subject of investigation, particularly in the context of their interaction with metal surfaces.

A hypothetical cyclic voltammogram of "Benzene, (1-octynylthio)-" would likely exhibit an irreversible oxidation peak at a positive potential, corresponding to the oxidation of the sulfide. This process may lead to the formation of a radical cation, which could undergo further chemical reactions, such as polymerization or reaction with the solvent. The reduction of the aromatic ring might be observed at a highly negative potential, a characteristic feature for many benzene derivatives. researchgate.net The precise potentials for these processes would be dependent on the experimental conditions, including the solvent, supporting electrolyte, and electrode material.

The electrochemical characterization of "Benzene, (1-octynylthio)-" is not only crucial for understanding its fundamental properties but also for its potential applications in areas such as materials science and electrosynthesis. researchgate.netrsc.org The ability to undergo redox reactions makes such compounds interesting candidates for the development of new electronic materials or as precursors in electrochemical transformations.

Interactive Data Table: Hypothetical Electrochemical Data for Benzene, (1-octynylthio)-

The following table presents hypothetical electrochemical data for "Benzene, (1-octynylthio)-" based on the general behavior of aryl alkynyl sulfides and their constituent functional groups. These values are illustrative and would require experimental verification.

| Parameter | Hypothetical Value | Description |

| Oxidation Potential (Epa) | +1.2 to +1.6 V vs. SCE | Corresponds to the irreversible oxidation of the sulfide moiety to a radical cation. The exact potential can be influenced by the solvent and electrode material. |

| Reduction Potential (Epc) | -2.5 to -2.9 V vs. SCE | Represents the likely reduction of the phenyl ring, a process that typically occurs at very negative potentials for unsubstituted benzene derivatives. |

| Electrochemical Process | Irreversible | The initial oxidation is expected to be followed by chemical reactions of the generated radical cation, leading to an irreversible wave in the cyclic voltammogram. |

| Technique | Cyclic Voltammetry | The standard electrochemical technique used to probe the redox behavior of chemical compounds. |

| Working Electrode | Glassy Carbon or Platinum | Common electrode materials used for studying the electrochemistry of organic molecules. |

| Solvent/Electrolyte | Acetonitrile / TBAPF6 | A typical non-aqueous system for electrochemical studies, providing a wide potential window. |

Applications of Aryl Alkynyl Thioethers in Contemporary Chemical Research

Role as Versatile Synthetic Building Blocks and Intermediates

The unique electronic nature of the sulfur-substituted alkyne makes these compounds exceptionally useful intermediates. scispace.com Their stability allows for isolation and purification, yet they are sufficiently reactive to undergo a wide array of transformations. scispace.com This balance is key to their utility as versatile building blocks in organic synthesis. ucl.ac.uk

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology, where a complex molecule is modified in the final steps of a synthesis. acs.orgmpg.de This approach avoids the need for lengthy de novo synthesis to create analogues of a lead compound. mpg.de Aryl alkynyl thioethers are implicated in LSF through methods that allow for the introduction of the thioalkyne group onto complex scaffolds. For example, transition-metal-catalyzed cross-coupling reactions can forge the C-S bond between an aryl halide (present on a drug molecule) and an alkynyl thiol, or conversely, couple an aryl thiol with an alkynyl halide. thieme-connect.comthieme-connect.de This enables the rapid diversification of complex molecules, providing access to new chemical space for biological screening. thieme-connect.com

The synthetic utility of aryl alkynyl thioethers is further highlighted by their ability to act as precursors to a wide range of other functional groups and chemical structures. ucl.ac.uk The thioether and alkyne moieties can be transformed through various reactions:

Heterocycle Synthesis: As mentioned, they are key precursors in gold-catalyzed reactions for synthesizing substituted oxazoles. d-nb.infonih.gov They also participate in intramolecular cycloadditions to furnish highly substituted fused thiophenes. researchgate.net

Reductive and Oxidative Transformations: The alkyne can be reduced to the corresponding alkene or alkane, while the thioether can be oxidized to a sulfoxide (B87167) or sulfone, each with distinct chemical properties and applications.

"Umpolung" Reactivity: The typical reactivity of an alkyne involves nucleophilic attack at the carbon atom further from an electron-withdrawing group. However, in thioynol ethers, nucleophiles often attack the β-carbon atom (the one not attached to sulfur), representing a reversal of polarity (umpolung) compared to their oxygen-containing counterparts, ynol ethers. scispace.com This provides a unique and valuable strategy for forming specific carbon-carbon or carbon-heteroatom bonds. scispace.com

Enabling Late-Stage Functionalization Strategies

Contributions to Materials Science

The incorporation of the aryl thioether linkage into polymers and other materials imparts a unique combination of processability, stability, and functionality.

Poly(aryl thioether)s (PATs) are a class of high-performance polymers known for their exceptional chemical, thermal, and mechanical stability, famously exemplified by poly(phenylene sulfide) (PPS). nih.govacs.org Aryl alkynyl thioethers can serve as monomers in polymerization reactions, particularly in "thiol-yne" click chemistry. tandfonline.combohrium.com This reaction involves the addition of a thiol across an alkyne, and when multifunctional monomers are used, it leads to the rapid formation of highly cross-linked polythioether networks under mild conditions. tandfonline.com

More advanced synthetic methods, such as reversible Pd-catalyzed C–S/C–S metathesis, allow for the synthesis of porous PATs from simple building blocks. nih.govacs.org This provides excellent control over the physical properties of the resulting materials, such as surface area and porosity, and even allows the polymers to be recycled back to their constituent monomers. nih.govacs.org

| Polymer Synthesis Method | Monomer Type | Key Advantages | Resulting Polymer |

| Thiol-yne Click Chemistry | Multifunctional alkynes and thiols | Rapid, efficient, mild conditions, high functional group tolerance. tandfonline.com | Cross-linked polythioether networks. tandfonline.combohrium.com |

| Pd-Catalyzed C-S Metathesis | Di(aryl thioether)s | Reversible, controllable, produces recyclable polymers. nih.govacs.org | Porous poly(aryl thioether)s with high stability. nih.govresearchgate.net |

The properties of polymers derived from aryl alkynyl thioethers make them suitable for a range of advanced applications. The sulfur atoms in the polymer backbone can act as coordination sites for metal ions, making porous PATs excellent materials for metal capture and sensing. nih.govacs.org Their high stability and porous nature also make them ideal supports for heterogeneous catalysts. nih.govacs.org

Furthermore, the combination of aryl and sulfide (B99878) groups in the polymer backbone results in materials with a high refractive index. bohrium.com By using thiol-yne polymerization, optically transparent photopolymers with refractive indices exceeding 1.68 have been developed, which are valuable for applications in optics and holography. bohrium.com The modular synthesis of PATs allows for the incorporation of other functional units, such as fluorophores, leading to materials with tailored photoluminescent or redox-responsive properties for use in (opto)electronics. acs.orgresearchgate.net

Applications in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of thioether functionalities, such as those found in aryl alkynyl thioethers, into the organic linkers of MOFs can impart unique properties and enhance their performance in various applications.

The introduction of thioether groups can be achieved through direct synthesis, using thioether-containing ligands, or via post-synthetic modification of existing MOFs. rsc.orgrsc.org Thioether-functionalized MOFs have shown promise in the uptake of heavy metals from solutions, a critical application in environmental remediation. rsc.org The sulfur atoms in the thioether linkages act as soft donor sites, exhibiting a strong affinity for soft metal ions like mercury and silver. researchgate.net

Furthermore, the thioether moieties within the MOF structure can be oxidized to sulfoxides or sulfones, providing a pathway to further functionalize the material and tune its properties. rsc.org These oxidized frameworks can exhibit different adsorption and catalytic behaviors. Thioether-containing MOFs also serve as excellent supports for metal nanoparticles. acs.org The sulfur atoms can help to stabilize and disperse the nanoparticles, preventing their aggregation and leading to highly active and stable heterogeneous catalysts. acs.orgunits.it For instance, ultrafine platinum or palladium nanoparticles confined within a thioether-containing covalent organic framework (a related class of porous polymers) have demonstrated exceptional catalytic activity in reactions like nitrophenol reduction and Suzuki-Miyaura coupling. acs.org

Table 1: Examples of Thioether-Functionalized Porous Materials and Their Applications

| Material Type | Functional Group | Application | Reference |

| Metal-Organic Framework | Thioether | Heavy metal uptake, CO2 capture | rsc.org |

| Metal-Organic Framework | Thiol/Thioether | Heterogeneous catalysis, Gas storage | rsc.orgresearchgate.net |

| Covalent Organic Framework | Thioether | Support for metal nanoparticles, Catalysis | acs.org |

| Porous Poly(aryl thioether) | Thioether | Metal capture, Sensing, Heterogeneous catalysis | nih.govacs.org |

Applications in Catalysis Research and Design

Aryl alkynyl thioethers are valuable substrates and ligands in catalysis, particularly in reactions catalyzed by transition metals like gold, palladium, and nickel. nih.govacs.orgacs.org Their unique electronic properties, stemming from the interplay between the aryl, alkyne, and sulfur moieties, enable novel reactivity and selectivity.

In gold catalysis, aryl alkynyl thioethers have been employed in annulation reactions to synthesize densely functionalized heterocycles, such as oxazoles. nih.govcore.ac.uk These reactions proceed with high regioselectivity, often complementary to that observed with other donor-substituted alkynes like ynamides. nih.gov The sulfur atom plays a crucial role in activating the alkyne towards nucleophilic attack without necessarily following the same mechanistic pathways as traditional donor groups. core.ac.uk

Palladium-catalyzed cross-coupling reactions involving aryl thioethers have become a powerful tool for the formation of carbon-sulfur and carbon-carbon bonds. thieme-connect.com While traditional methods often rely on aryl halides, the use of aryl thioethers as coupling partners is gaining traction. acs.org Nickel catalysis has also proven effective for the amination and cyanation of aryl thioethers, providing access to valuable arylamines and aryl nitriles. acs.orgacs.org These methods benefit from the stability and directing group potential of the thioether functionality. acs.org

Furthermore, the development of porous poly(aryl thioether)s through reversible palladium-catalyzed C–S/C–S metathesis has opened new avenues for creating robust and recyclable heterogeneous catalysts. nih.govacs.org These materials combine the chemical resistance of polymers like poly(phenylene sulfide) with the high surface area and modularity of porous organic polymers, making them suitable for applications in metal capture and heterogeneous catalysis. nih.govacs.org

Table 2: Catalytic Applications of Aryl Alkynyl Thioethers and Related Compounds

| Catalyst System | Substrate/Ligand | Application | Reference |

| Gold(I) | Alkynyl thioether | Synthesis of oxazoles | nih.govcore.ac.uk |

| Nickel/dcype | Aryl thioether | Buchwald-Hartwig amination | acs.org |

| Nickel/dcype | Aryl thioether | Cyanation | acs.org |

| Palladium | Aryl thioether | Cross-coupling reactions | thieme-connect.com |

| Palladium | Thiol and aryl halide | Migita coupling | thieme-connect.com |

Utility in Bio-relevant Chemical Synthesis as Structural Motifs

The aryl thioether and aryl-ethynyl structural motifs are prevalent in medicinal chemistry and materials science due to their unique conformational and electronic properties. researchgate.netnih.gov The incorporation of an aryl alkynyl thioether moiety into a molecule can significantly influence its biological activity and physical properties.

The aryl-ethynyl linkage provides a rigid and linear scaffold that can be used to construct complex molecular architectures with well-defined geometries. nih.gov This rigidity is valuable in the design of molecular probes, sensors, and host-guest systems. nih.gov The alkyne unit also allows for electronic communication between the connected aryl and thioether groups, which can be exploited in the development of fluorescent sensors. nih.gov

Thioethers, in general, are important functional groups in many pharmaceutical compounds and natural products. acs.orghznu.edu.cn The synthesis of unsymmetrical thioethers is a key objective in medicinal chemistry, and methods utilizing aryl thioethers as building blocks are of great interest. hznu.edu.cn The ability to functionalize aryl thioethers through cross-coupling reactions allows for the late-stage modification of complex molecules, which is a valuable strategy in drug discovery. hznu.edu.cnacs.org

Furthermore, the development of methods for the synthesis of novel fluorinated aryl thioether motifs, such as aryl α,α-difluoroethyl thioethers, highlights the ongoing interest in expanding the chemical space available to medicinal chemists. researchgate.net These fluorinated analogues can exhibit altered metabolic stability and lipophilicity compared to their non-fluorinated counterparts, making them attractive for bioactive discovery. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.